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molecular formula C8H8N2O2S2 B164679 Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate CAS No. 129332-45-2

Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate

Cat. No. B164679
M. Wt: 228.3 g/mol
InChI Key: VBXBCNWDAJLZOC-UHFFFAOYSA-N
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Patent
US09029411B2

Procedure details

A mixture of [bis(methylsulfanyl)methylene]malononitrile (40 g, 230 mmol), methylthioglycolate (21 mL, 230 mmol) and TEA (24 mL, 173 mmol) in MeOH (600 mL) was allowed to stir at reflux for 2 h. The reaction mixture was allowed to cool overnight and the precipitate was filtered off, washed with cold MeOH (×3) to give methyl 3-amino-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate (52.4 g, 99%). LCMS: (AA) ES+ 229.2. 1H NMR (400 MHz, d6-DMSO) δ: 3.74 s, 3H) and 2.70 (s, 3H).
Quantity
40 g
Type
reactant
Reaction Step One
Name
methylthioglycolate
Quantity
21 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
24 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3](=[C:6]([C:9]#[N:10])[C:7]#[N:8])[S:4][CH3:5].CC(S)[C:13]([O-:15])=[O:14].[CH3:17]O>>[NH2:8][C:7]1[C:6]([C:9]#[N:10])=[C:3]([S:4][CH3:5])[S:2][C:1]=1[C:13]([O:15][CH3:17])=[O:14]

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
CSC(SC)=C(C#N)C#N
Name
methylthioglycolate
Quantity
21 mL
Type
reactant
Smiles
CC(C(=O)[O-])S
Name
TEA
Quantity
24 mL
Type
reactant
Smiles
Name
Quantity
600 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
to stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
WASH
Type
WASH
Details
washed with cold MeOH (×3)

Outcomes

Product
Name
Type
product
Smiles
NC1=C(SC(=C1C#N)SC)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 52.4 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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